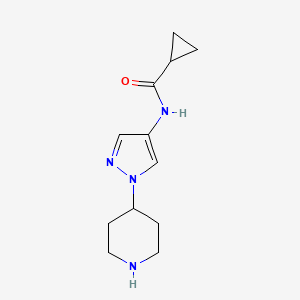
N-(1-piperidin-4-ylpyrazol-4-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-piperidin-4-ylpyrazol-4-yl)cyclopropanecarboxamide, commonly known as PPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPC belongs to the class of compounds known as cyclopropanecarboxamides, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of PPC is not fully understood, but it is believed to act on several different targets in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation, as well as to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
PPC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to improve cognitive function in mice with Alzheimer's disease. PPC has also been found to have a protective effect on the brain, reducing the damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PPC for lab experiments is its relatively low toxicity, which makes it a good candidate for in vitro and in vivo studies. However, its low solubility in water can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on PPC. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory agent, particularly in the treatment of chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of PPC and to identify its potential targets in the body.
Synthesemethoden
The synthesis of PPC involves a multistep process that has been described in detail in several scientific publications. The first step involves the preparation of 4-pyrazolecarboxylic acid, which is then reacted with piperidine to form the intermediate compound, 1-(4-pyrazolyl)piperidine. This intermediate is then reacted with cyclopropanecarboxylic acid to yield PPC. The overall yield of this process is around 30%.
Wissenschaftliche Forschungsanwendungen
PPC has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. PPC has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-piperidin-4-ylpyrazol-4-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-12(9-1-2-9)15-10-7-14-16(8-10)11-3-5-13-6-4-11/h7-9,11,13H,1-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFHPLDVMFXMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN(N=C2)C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-piperidin-4-ylpyrazol-4-yl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)
![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)
![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)

![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)




![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)

![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)
![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)